molecular formula C6H8ClNO2S B1292666 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS No. 43189-50-0

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No. B1292666
CAS RN: 43189-50-0
M. Wt: 193.65 g/mol
InChI Key: XDOJUXYYROKWDF-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a compound that appears to be related to a class of substances with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the possible characteristics and applications of this molecule. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid have been shown to possess potent angiotensin converting enzyme (ACE) inhibitory activities, which could imply that the compound may also exhibit similar biological properties .

Synthesis Analysis

The synthesis of related compounds, such as 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, involves two methods, as described in the first paper. These methods likely involve the formation of the imidazolidine ring followed by acylation and alkylation steps. The synthesis process is crucial as it can affect the yield, purity, and biological activity of the final product. The potent ACE inhibitory activities of these derivatives suggest that the synthesis methods are effective in producing compounds with high biological activity .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound is significant in determining their biological activity. The stereochemistry, particularly the S,S,S configuration, has been found to be important for ACE inhibition. The presence of specific functional groups and their arrangement within the molecule can greatly influence the interaction with biological targets such as enzymes .

Chemical Reactions Analysis

The second paper discusses an enzyme that converts a thioxoimidazolidin derivative to a dioxoimidazolidin compound, which is structurally similar to the compound of interest. This reaction involves the desulfhydration of the thioxo group to form the dioxo compound, indicating that such transformations are possible and may be relevant in the metabolism or chemical modification of the compound .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the characterization of related compounds includes melting points, elemental analysis, and spectroscopic methods such as FT-IR, 1H, and 13C NMR. These properties are essential for confirming the identity and purity of the compounds and for understanding their behavior in biological systems. The antiproliferative activity observed in related compounds suggests that they may interact with cellular components, which could be influenced by their physical and chemical properties .

Scientific Research Applications

Neuroexcitant Synthesis : Pajouhesh et al. (2000) detailed the synthesis of neuroexcitant compounds, utilizing derivatives of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. The process involved coupling with specific derivatives to produce enantiomerically pure compounds, highlighting the acid's utility in synthesizing neuroactive agents (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Anticonvulsant and Antinociceptive Molecules Synthesis : Kamiński et al. (2016) synthesized a library of compounds by coupling this compound derivatives with secondary amines. The derivatives displayed potential as hybrid anticonvulsants, merging chemical fragments of known antiepileptic drugs, and were evaluated in various anticonvulsant and toxicity tests (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

Desulfhydrase Enzyme Identification : Muramatsu et al. (2020) identified a gene encoding an enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to this compound, indicating a biological process involving this compound. This discovery opens pathways for further exploration of enzymatic functions and applications in biotechnology (Muramatsu, Maguchi, Harada, Kashiwagi, Kim, Kato, & Nagata, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

These properties can impact the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be elucidated once the compound’s targets and mode of action are identified.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiourocanate hydratase, an enzyme that converts thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid . This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the expression of specific genes involved in metabolic processes . This modulation can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in altered cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, toxic or adverse effects can be observed . These effects include changes in gene expression, enzyme activity, and overall cellular health. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is a substrate for thiourocanate hydratase, which converts it to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid . This conversion is a key step in the metabolic pathway involving this compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological effects. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its role in cellular processes and its interactions with other biomolecules.

properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYHEHUVLPNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287279, DTXSID001220845
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43189-49-7, 7511-46-8
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC50121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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